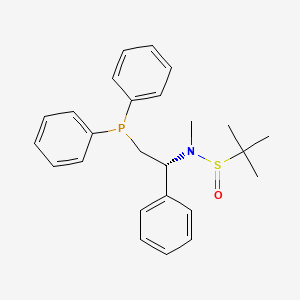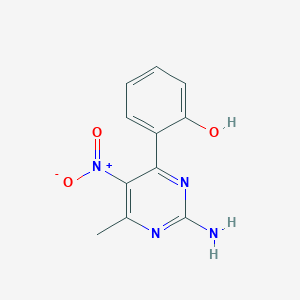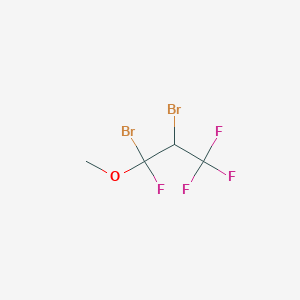
1,2-Dibromo-1,3,3,3-tetrafluoro-1-methoxypropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dibromo-1,3,3,3-tetrafluoropropyl methyl ether is a halogenated organic compound with the molecular formula C4H4Br2F4O. This compound is characterized by the presence of both bromine and fluorine atoms, which contribute to its unique chemical properties. It is used in various industrial and research applications due to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Dibromo-1,3,3,3-tetrafluoropropyl methyl ether can be synthesized through the halogenation of 1,3,3,3-tetrafluoropropyl methyl ether. The process typically involves the addition of bromine to the double bond of the precursor compound under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of 1,2-dibromo-1,3,3,3-tetrafluoropropyl methyl ether involves large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and advanced purification techniques ensures the efficient production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dibromo-1,3,3,3-tetrafluoropropyl methyl ether undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form 1,3,3,3-tetrafluoropropyl methyl ether by using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the compound can lead to the formation of corresponding alcohols or carboxylic acids.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products
Substitution: Formation of hydroxylated derivatives.
Reduction: Formation of 1,3,3,3-tetrafluoropropyl methyl ether.
Oxidation: Formation of alcohols or carboxylic acids.
Applications De Recherche Scientifique
1,2-Dibromo-1,3,3,3-tetrafluoropropyl methyl ether is utilized in various scientific research fields:
Biology: Investigated for its potential use in biochemical assays and as a labeling agent due to its halogen content.
Industry: Employed as an intermediate in the production of agrochemicals, polymers, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 1,2-dibromo-1,3,3,3-tetrafluoropropyl methyl ether involves its reactivity with nucleophiles and electrophiles. The bromine atoms in the compound are highly reactive and can participate in substitution reactions, while the fluorine atoms contribute to the compound’s stability and reactivity. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dibromo-3,3,3-trifluoropropane: Similar in structure but lacks the methyl ether group.
1,2-Dibromo-3,4,5,6-tetrafluorobenzene: Contains a benzene ring instead of a propyl chain.
1,3-Dibromotetrafluorobenzene: Another halogenated benzene derivative with similar reactivity.
Uniqueness
1,2-Dibromo-1,3,3,3-tetrafluoropropyl methyl ether is unique due to the presence of both bromine and fluorine atoms along with a methyl ether group. This combination imparts distinct chemical properties, making it valuable for specific synthetic applications and research purposes.
Propriétés
Numéro CAS |
885276-42-6 |
|---|---|
Formule moléculaire |
C4H4Br2F4O |
Poids moléculaire |
303.88 g/mol |
Nom IUPAC |
1,2-dibromo-1,3,3,3-tetrafluoro-1-methoxypropane |
InChI |
InChI=1S/C4H4Br2F4O/c1-11-3(6,7)2(5)4(8,9)10/h2H,1H3 |
Clé InChI |
PUPKPTWIRXQRGR-UHFFFAOYSA-N |
SMILES canonique |
COC(C(C(F)(F)F)Br)(F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


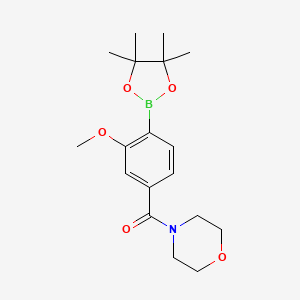
![5-((S)-1-amino-2,2-dimethylpropyl)-[1,3,4]oxadiazol-2-ylamine dihydrochloride](/img/structure/B15092118.png)
![N-[(S)-2-(tert-Butoxycarbonylamino)-4-phenylbutanoyl]-L-leucyl-L-phenylalanine](/img/structure/B15092122.png)

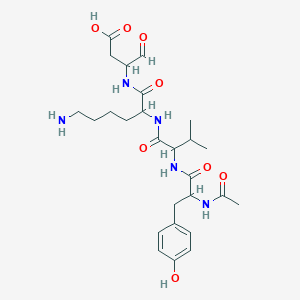
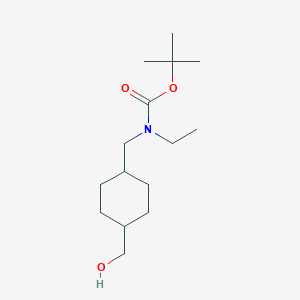
![N-{1-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-ethyl}-isobutyramide](/img/structure/B15092146.png)
![7-Amino-13,14-dihydroxy-15-oxa-2,4,6,9-tetrazatetracyclo[10.2.1.02,10.03,8]pentadeca-3,5,7,9-tetraen-11-one](/img/structure/B15092161.png)

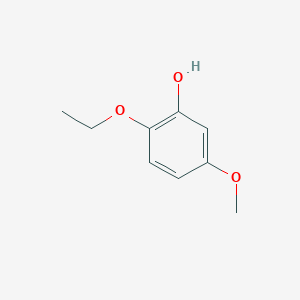
![1-(4'-Fluoro-2'-methyl-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B15092174.png)

